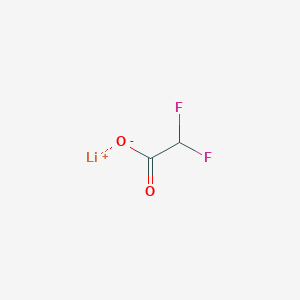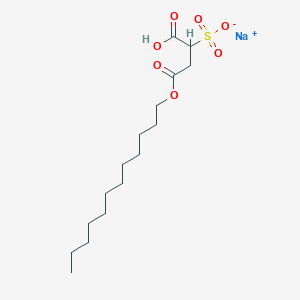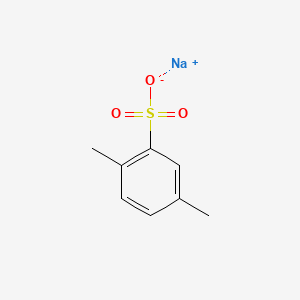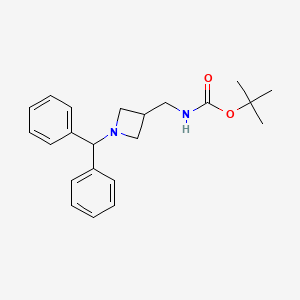
4-甲基-1-萘基三氟硼酸钾
描述
Potassium (4-methyl-1-naphthalene)trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
科学研究应用
Potassium (4-methyl-1-naphthalene)trifluoroborate has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules for various biological studies.
Industry: The compound is used in the production of advanced materials and fine chemicals.
作用机制
Target of Action
Potassium (4-methyl-1-naphthalene)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are the boronic acids, boronate esters, and organoboranes used in Suzuki–Miyaura-type reactions .
Mode of Action
Potassium (4-methyl-1-naphthalene)trifluoroborate interacts with its targets by offering several advantages over the corresponding boronic acids and esters . It is moisture- and air-stable and remarkably compliant with strong oxidative conditions . This compound can proceed with full conversion and selectivity, avoiding degradation of the boron functionality .
Biochemical Pathways
The biochemical pathways affected by Potassium (4-methyl-1-naphthalene)trifluoroborate primarily involve C–C bond forming reactions . The compound’s interaction with its targets leads to changes in these pathways, resulting in more efficient reactions due to its stability and compatibility with oxidative conditions .
Result of Action
The molecular and cellular effects of Potassium (4-methyl-1-naphthalene)trifluoroborate’s action are primarily seen in its role as a reagent in organic synthesis . Its stability and compatibility with oxidative conditions make it a valuable tool in various chemical reactions .
Action Environment
The action, efficacy, and stability of Potassium (4-methyl-1-naphthalene)trifluoroborate are influenced by environmental factors such as moisture and air . The compound is moisture- and air-stable, which means it can maintain its efficacy and stability in a variety of environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions
Potassium (4-methyl-1-naphthalene)trifluoroborate can be synthesized through a reaction involving potassium fluoride and the corresponding boronic acid or boronate ester. The reaction typically occurs in the presence of a suitable solvent such as tetrahydrofuran (THF) and under an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:
R−B(OH)2+KHF2→R−BF3K+H2O
where ( R ) represents the 4-methyl-1-naphthalene group.
Industrial Production Methods
Industrial production of potassium trifluoroborates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
Potassium (4-methyl-1-naphthalene)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in substitution reactions, particularly in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the major product is typically a biaryl compound .
相似化合物的比较
Similar Compounds
- Potassium (1-naphthalene)trifluoroborate
- Potassium (2-naphthalene)trifluoroborate
- Potassium (4-methylphenyl)trifluoroborate
Uniqueness
Potassium (4-methyl-1-naphthalene)trifluoroborate is unique due to its specific structural features, which provide distinct reactivity and selectivity in chemical reactions. Its stability and ease of handling make it a preferred choice over other similar compounds .
属性
IUPAC Name |
potassium;trifluoro-(4-methylnaphthalen-1-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF3.K/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10;/h2-7H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIUPDNTOPJMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C2=CC=CC=C12)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635794 | |
| Record name | Potassium trifluoro(4-methylnaphthalen-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-55-1 | |
| Record name | Potassium trifluoro(4-methylnaphthalen-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


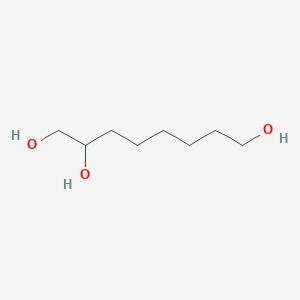
![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)

